GABAC Receptor Potency Advantage
In a direct head-to-head comparative study evaluating 12 guanidino analogs at human ρ1 GABAC receptors expressed in Xenopus oocytes using 2-electrode voltage clamp, (S)-2-guanidinopropionic acid was the most potent competitive antagonist identified, with an IC50 of 2.2 μM. Guanidinoacetic acid, the comparator with the closest structural similarity, exhibited an IC50 of 5.4 μM (KB = 7.75 μM, pKB = 5.11 ± 0.06). The β-alanine and GABA guanidino analogs showed reduced activity, indicating that the distance between the carboxyl carbon and terminal nitrogen of the guanidino group is critical for activity [1].
| Evidence Dimension | IC50 for competitive antagonism at human ρ1 GABAC receptors |
|---|---|
| Target Compound Data | IC50 = 2.2 μM |
| Comparator Or Baseline | Guanidinoacetic acid: IC50 = 5.4 μM; KB = 7.75 μM (pKB = 5.11 ± 0.06) |
| Quantified Difference | 2.45-fold greater potency (5.4 μM / 2.2 μM) |
| Conditions | Human ρ1 GABAC receptors expressed in Xenopus oocytes; 2-electrode voltage clamp electrophysiology |
Why This Matters
For researchers developing GABAC receptor pharmacological tools, the 2.45-fold potency advantage means (S)-2-guanidinopropionic acid requires less than half the concentration to achieve equivalent receptor blockade, directly affecting dosing strategies and selectivity window calculations.
- [1] Chebib M, Gavande N, Wong KY, Park A, Premoli I, Mewett KN, Allan RD, Duke RK, Johnston GAR, Hanrahan JR. Guanidino acids act as ρ1 GABAC receptor antagonists. Neurochem Res. 2009;34(10):1704-1711. doi:10.1007/s11064-009-9968-x View Source
